molecular formula C20H32N2O3 B6013529 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol

Cat. No. B6013529
M. Wt: 348.5 g/mol
InChI Key: FIJDKEZRUWTUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol exerts its therapeutic effects by selectively blocking dopamine D4 receptors. This leads to a decrease in dopamine signaling in the brain, which has been implicated in the pathophysiology of a variety of neuropsychiatric disorders.
Biochemical and Physiological Effects:
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of gene expression, and the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol is its selectivity for dopamine D4 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is that it may not be effective in all patients, as individual differences in receptor expression and function may affect its efficacy.

Future Directions

Future research on 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol could focus on its potential therapeutic applications in other neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate the potential use of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol in combination with other drugs or therapies for enhanced efficacy.

Synthesis Methods

The synthesis of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol involves several steps, including the reaction of 4-ethoxyphenol with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with cyclopentylmagnesium bromide. The final step involves the reaction of the resulting product with 3-(2-hydroxyethyl)-1-piperazine.

Scientific Research Applications

4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol has been extensively studied for its potential therapeutic applications in a variety of areas, including psychiatry, neurology, and addiction medicine. It has been shown to be effective in the treatment of attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and drug addiction.

properties

IUPAC Name

4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-2-25-20-13-16(7-8-19(20)24)14-21-10-11-22(17-5-3-4-6-17)18(15-21)9-12-23/h7-8,13,17-18,23-24H,2-6,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJDKEZRUWTUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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